6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
CAS No.: 2098033-59-9
Cat. No.: VC3207486
Molecular Formula: C11H14N4OS
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098033-59-9 |
|---|---|
| Molecular Formula | C11H14N4OS |
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | 6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H14N4OS/c12-3-4-16-11-6-10(14-8-15-11)13-7-9-2-1-5-17-9/h1-2,5-6,8H,3-4,7,12H2,(H,13,14,15) |
| Standard InChI Key | JSSNHUBVYWWMMG-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CNC2=CC(=NC=N2)OCCN |
| Canonical SMILES | C1=CSC(=C1)CNC2=CC(=NC=N2)OCCN |
Introduction
6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a complex organic compound with a molecular formula of C11H14N4OS and a molecular weight of 250.32 g/mol . This compound belongs to the pyrimidine class, which is a crucial component in various biological processes and pharmaceutical applications. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis and Preparation
The synthesis of 6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not detailed in the available literature, similar pyrimidine derivatives are often synthesized through nucleophilic substitution reactions or condensation reactions involving appropriate starting materials like 4,6-dichloropyrimidine .
Biological and Pharmacological Significance
Pyrimidine derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an amino group and a thiophenylmethyl moiety in 6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine could potentially contribute to its interaction with biological targets, although specific studies on this compound are not available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume